molecular formula C13H16N2OS B2888355 N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797161-02-4

N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2888355
CAS No.: 1797161-02-4
M. Wt: 248.34
InChI Key: KZTLJQOREHCGID-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the thiophen-2-ylmethyl group and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. These methods help in minimizing waste and reducing production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide stands out due to its unique combination of a bicyclic core and a thiophen-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have gained attention for their potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various neurotransmitter transporters and its implications for therapeutic use.

The compound has the following chemical properties:

PropertyValue
CAS Number 1797161-02-4
Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
Structure Chemical Structure

This compound primarily acts as a monoamine reuptake inhibitor . This mechanism involves the inhibition of the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in regulating mood, anxiety, and cognitive functions.

Interaction with Transporters

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying affinities for different monoamine transporters:

  • Dopamine Transporter (DAT) : Compounds in this class have shown potent inhibitory effects on DAT, which is crucial for dopamine signaling in the brain.
  • Serotonin Transporter (SERT) : Selectivity studies suggest that some derivatives may preferentially inhibit SERT over DAT, potentially reducing side effects associated with non-selective inhibitors.

For instance, a related study identified that certain structural modifications to the bicyclic framework can significantly enhance DAT selectivity with Ki values in the low nanomolar range .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications at specific positions on the azabicyclo framework could lead to increased potency and selectivity for DAT and SERT .
  • In Vivo Studies :
    • Animal models treated with similar compounds demonstrated significant antidepressant-like effects in behavioral assays, suggesting potential therapeutic applications for mood disorders .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic evaluations indicate that these compounds have favorable absorption and distribution profiles, making them suitable candidates for further development .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-13(14-9-12-5-2-8-17-12)15-10-3-1-4-11(15)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLJQOREHCGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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